Product packaging for 3,6-Dibromobenzene-1,2-diamine(Cat. No.:CAS No. 69272-50-0)

3,6-Dibromobenzene-1,2-diamine

Cat. No.: B1314658
CAS No.: 69272-50-0
M. Wt: 265.93 g/mol
InChI Key: VPMJBJSLTPBZLR-UHFFFAOYSA-N
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Description

Significance of Aryl Diamines in Contemporary Synthetic Chemistry

Aryl diamines are a class of organic compounds that are foundational to many areas of modern chemistry. They serve as essential precursors in the synthesis of a wide range of materials, including pharmaceuticals, agrochemicals, and high-performance polymers. a2bchem.comnih.gov Their ability to form stable, complex structures is key to the development of new technologies. The synthesis of diverse N-heterocyclic compounds, for instance, often relies on aryl diamines as starting materials. nih.gov Furthermore, aryl diamines are crucial in the development of ligands for homogeneous catalysis and in the creation of novel pharmaceutical compounds.

Overview of 3,6-Dibromobenzene-1,2-diamine as a Strategic Building Block

This compound stands out as a particularly strategic building block due to its unique molecular architecture. a2bchem.com The presence of both amino groups and bromine atoms on the benzene (B151609) ring allows for a variety of chemical transformations. The amino groups can be readily modified, while the bromine atoms provide sites for cross-coupling reactions, enabling the construction of larger, more complex molecules. a2bchem.comchemscene.com This dual functionality makes it a versatile precursor for a range of applications, from medicinal chemistry to materials science. a2bchem.com

For instance, it is a key intermediate in the synthesis of certain pharmaceuticals and agrochemicals. a2bchem.com Its structure allows for the introduction of specific chemical groups that are crucial for the biological activity of the final product. a2bchem.com In materials science, this compound is used to create polymers and other materials with tailored properties such as enhanced durability and conductivity. a2bchem.com

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 69272-50-0
Molecular Formula C₆H₆Br₂N₂
Molecular Weight 265.93 g/mol
Melting Point 92-94 °C
Boiling Point 320.9 ± 37.0 °C at 760 mmHg
Appearance Light yellow to off-white solid

Note: The data in this table is compiled from various sources. alfachemch.comsigmaaldrich.comrsc.orgvwr.com

Scope and Research Trajectories of this compound

The research applications for this compound are expanding. lookchem.com Current research is focused on leveraging its unique properties to develop new materials and pharmaceuticals. a2bchem.com One promising area is in the field of organic electronics, where its electron-deficient nature makes it a candidate for use in creating new semiconducting materials. alfachemch.com It has potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Another significant research trajectory involves its use as a precursor for the synthesis of complex heterocyclic compounds. researchgate.netmdpi.com Specifically, it is used to form the ortho-diamine moiety necessary for creating 1,2,5-chalcogenadiazoles, which are important in the development of photovoltaic materials. researchgate.netmdpi.com The synthesis of 5,8-dibromo-2,3-dihexylquinoxaline, an important acceptor unit in conjugated polymers, also utilizes this diamine. researchgate.net

Furthermore, research is ongoing to optimize the synthesis of this compound itself. One common method involves the reduction of 4,7-dibromobenzo[c] a2bchem.comsigmaaldrich.comresearchgate.netthiadiazole using a reducing agent like sodium borohydride (B1222165). rsc.orgasianpubs.org

The versatility of this compound ensures its continued importance in the field of chemical synthesis, with new applications and research avenues continually being explored. a2bchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Br2N2 B1314658 3,6-Dibromobenzene-1,2-diamine CAS No. 69272-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMJBJSLTPBZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473813
Record name 3,6-dibromobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69272-50-0
Record name 3,6-dibromobenzene-1,2-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromobenzene-1,2-diamine
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Synthetic Methodologies for 3,6 Dibromobenzene 1,2 Diamine

Established Synthetic Pathways to 3,6-Dibromobenzene-1,2-diamine

The primary established methods for synthesizing this compound involve the reduction of specific heterocyclic precursors and the controlled bromination of diaminobenzene derivatives.

Reduction of Dihalogenated Heterocyclic Precursors

A common and effective route to this compound is the reduction of dihalogenated heterocyclic compounds, most notably 4,7-dibromo-2,1,3-benzothiadiazole (B82695). rsc.orgrsc.org This method relies on the reductive cleavage of the heterocyclic ring to yield the desired ortho-diamine.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for the reduction of 4,7-dibromo-2,1,3-benzothiadiazole. rsc.orgrsc.orgrsc.org The reaction is typically carried out in an alcohol solvent, such as ethanol (B145695), at temperatures ranging from 0°C to room temperature. rsc.orgrsc.org The process involves the portion-wise addition of sodium borohydride to a solution of the benzothiadiazole precursor. rsc.orgrsc.org

Several studies have reported successful syntheses using this method with varying reaction times and yields. For instance, one procedure describes stirring the reaction mixture at ambient temperature for 24 hours, resulting in an 80% yield of the product as a white solid. rsc.org Another study reports a 12-hour reaction at room temperature after initial cooling, yielding a pale yellow solid with an 87% yield. rsc.org A longer reaction time of 40 hours at ambient temperature after an initial 30 minutes at 0°C has also been documented, affording an off-white fluffy solid with a 72.2% yield after purification. rsc.org

Table 1: Sodium Borohydride Mediated Reduction of 4,7-dibromo-2,1,3-benzothiadiazole

Reactants Reagents Solvent Reaction Conditions Yield (%) Product Description Reference
4,7-dibromo-2,1,3-benzothiadiazole Sodium borohydride Ethyl alcohol 0°C then ambient temperature for 24h 80 White solid rsc.org
4,7-dibromo-2,1,3-benzothiadiazole Sodium borohydride Ethanol 0°C then room temperature for 12h 87 Pale yellow solid rsc.org
4,7-Dibromobenzo[c] rsc.orgrsc.orgresearchgate.netthiadiazole Sodium borohydride Ethanol 0°C for 30 min then ambient temperature for 40h 72.2 Off-white fluffy solid rsc.org

While sodium borohydride is common, other reducing agents and strategies can also be employed for the reductive cleavage of 1,2,5-chalcogenadiazole rings to form ortho-diamines. researchgate.netmdpi.com The choice of reducing agent can be critical, as some, like lithium aluminum hydride (LAH), have been found to cause decomposition of the starting material in certain cases. researchgate.net The development of alternative reductive cleavage methods for the 1,2,5-thiadiazole (B1195012) ring is an area of interest, particularly for rings fused with electron-accepting systems. mdpi.com

Optimized Bromination Routes for Diaminobenzene Derivatives

Direct bromination of 1,2-diaminobenzene (ortho-phenylenediamine) presents a potential route, though it can be challenging to control the regioselectivity and avoid over-bromination or oxidation of the amino groups. A more controlled approach involves the bromination of 2,1,3-benzothiadiazole (B189464), which can be synthesized from benzene-1,2-diamine. researchgate.net The subsequent reduction of the resulting 4,7-dibromo-2,1,3-benzothiadiazole, as described previously, yields this compound. researchgate.net An alternative brominating agent to the conventional bromine (Br₂) and hydrobromic acid (HBr) is N-bromosuccinimide (NBS), which can be used under drastic conditions with concentrated sulfuric acid. researchgate.net

Advanced Synthetic Approaches and Yield Optimization

Research into the synthesis of this compound has led to optimized procedures aimed at improving yields and simplifying the process. One optimized synthesis starts from 4,7-dibromo-2,1,3-benzothiadiazole, which is itself synthesized from 2,1,3-benzothiadiazole. researchgate.net The reduction of the dibromo derivative with sodium borohydride in ethanol is a key step in this optimized pathway. researchgate.net Yields for the reduction step have been reported as high as 95%. metu.edu.tr Another study reported a 70% yield for the same transformation. metu.edu.tr

Green Chemistry Principles in this compound Synthesis

While not extensively detailed in the provided context, the principles of green chemistry are relevant to the synthesis of this compound. The use of less hazardous reagents and the optimization of reaction conditions to improve atom economy and reduce waste are key considerations. For instance, exploring alternative, less dangerous brominating agents like NBS could be seen as a step towards greener synthesis. researchgate.net Additionally, optimizing reaction conditions to maximize yield and minimize reaction time, as seen in various synthetic approaches, contributes to a more efficient and sustainable process.

Reactivity and Mechanistic Investigations of 3,6 Dibromobenzene 1,2 Diamine

Nucleophilic Reactivity of the Amino Groups in 3,6-Dibromobenzene-1,2-diamine

The presence of two adjacent amino groups makes this compound a versatile precursor for the synthesis of various heterocyclic systems. These amino groups readily participate in condensation reactions with a range of electrophilic partners.

Condensation Reactions for Heterocycle Formation

The vicinal diamine functionality is a key structural feature that allows for the construction of fused five- and six-membered heterocyclic rings through cyclocondensation reactions.

The condensation of o-phenylenediamines with aldehydes is a fundamental method for the synthesis of benzimidazoles. wikipedia.orgmt.comresearchgate.netnih.govuit.noresearchgate.net This reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole (B57391) ring. While specific studies on the reaction of this compound with a wide array of aldehydes are not extensively detailed in the reviewed literature, the general applicability of this reaction to substituted o-phenylenediamines suggests that it would serve as a viable route to 4,7-dibromobenzimidazole derivatives. uit.no The reaction conditions can vary, often employing catalysts and different solvent systems to promote the reaction. wikipedia.orgnih.govresearchgate.net

The general scheme for the formation of 4,7-dibromobenzimidazole derivatives is as follows:

Reaction scheme for the synthesis of 4,7-dibromobenzimidazole derivatives

Reaction of this compound with an aldehyde (RCHO) to yield a 2-substituted-4,7-dibromo-1H-benzimidazole.

The nature of the 'R' group on the aldehyde will determine the substituent at the 2-position of the resulting benzimidazole. The bromo substituents at the 4- and 7-positions of the benzimidazole ring are expected to influence the electronic properties of the final molecule.

Quinoxaline (B1680401) derivatives are readily synthesized by the condensation of o-phenylenediamines with α-dicarbonyl compounds. nih.govmasterorganicchemistry.comyoutube.comalfachemch.comwikipedia.orgresearchgate.net This reaction is a reliable method for the formation of the pyrazine (B50134) ring fused to the benzene (B151609) ring.

An optimized synthesis of 5,8-dibromo-2,3-dihexylquinoxaline has been reported, starting from this compound. mdpi.comrsc.org This demonstrates the successful application of this condensation reaction to the target diamine. The reaction involves the treatment of this compound with the appropriate α-diketone, in this case, a dihexyl-α-diketone.

ReactantsProductReference
This compound and a dihexyl-α-diketone5,8-dibromo-2,3-dihexylquinoxaline mdpi.comrsc.org

This reaction provides a direct route to symmetrically substituted 5,8-dibromoquinoxalines. The general reaction is versatile, and a variety of α-diketones can be employed to introduce different substituents at the 2- and 3-positions of the quinoxaline ring. nih.govmasterorganicchemistry.comyoutube.comalfachemch.comwikipedia.orgresearchgate.net

The reaction of o-phenylenediamines with appropriate chalcogen-containing reagents leads to the formation of fused 1,2,5-chalcogenadiazoles (chalcogen = sulfur, selenium, or tellurium). These heterocyclic systems are of interest in materials science. stmarys-ca.edu

The synthesis of 4,7-dibromo-2,1,3-benzothiadiazole (B82695) and 4,7-dibromo-2,1,3-benzoselenadiazole (B1582993) can be achieved from o-phenylenediamine (B120857) precursors. While some synthetic routes involve the bromination of the parent benzothiadiazole, the cyclization of a diamine is a common strategy. byjus.commasterorganicchemistry.commsu.edulibretexts.org For instance, 2,1,3-benzothiadiazole (B189464) can be prepared by the reaction of o-phenylenediamine with thionyl chloride. msu.edu

A key related reaction is the reduction of 4,7-dibromo byjus.commasterorganicchemistry.commsu.eduthiadiazolo[3,4-d]pyridazine to 3,6-dibromopyridazine-4,5-diamine, which highlights the reversibility of the cyclization process and the stability of the diamine. stmarys-ca.edu This suggests that this compound is a suitable precursor for the corresponding 5,8-dibromo-2,1,3-benzothiadiazole.

Reactions with Carbonyl Compounds (e.g., Glyoxal (B1671930), Formylthiophene)

The condensation of o-phenylenediamines is not limited to α-diketones. Other carbonyl compounds, such as glyoxal and aldehydes bearing heterocyclic rings like formylthiophene, can also be used to form quinoxaline and benzimidazole derivatives, respectively. The reaction with glyoxal would be expected to yield the parent 5,8-dibromoquinoxaline (B189913). Similarly, reaction with formylthiophene would lead to a 2-(thienyl)-4,7-dibromobenzimidazole, a class of compounds with potential biological activity. nih.gov

Electrophilic Aromatic Substitution Potentials of this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. wikipedia.orguit.nomasterorganicchemistry.comyoutube.comlibretexts.org The feasibility and regioselectivity of EAS reactions on a substituted benzene ring are governed by the electronic properties of the existing substituents. researchgate.netwikipedia.org

In this compound, the two amino groups are strongly activating and ortho-, para-directing due to their ability to donate electron density to the aromatic ring through resonance. uit.no Conversely, the two bromine atoms are deactivating due to their electron-withdrawing inductive effect, but they are also ortho-, para-directing because of the resonance donation of their lone pairs. mt.commasterorganicchemistry.comlibretexts.orgmt.com

The combined effect of these four substituents on the aromatic ring of this compound makes the prediction of the site of electrophilic attack complex. The strong activating effect of the amino groups would likely dominate, making the ring more susceptible to electrophilic attack than benzene itself. The positions ortho and para to the amino groups are electronically enriched. However, the positions para to the amino groups are already substituted with bromine atoms. Therefore, electrophilic attack would be expected to occur at the positions ortho to the amino groups (the 4- and 5-positions).

Despite the activation by the amino groups, carrying out EAS reactions on this compound presents significant challenges. The amino groups themselves are nucleophilic and can react with electrophiles and the catalysts used in these reactions. For instance, in Friedel-Crafts reactions, the Lewis acid catalyst can complex with the amino groups, leading to strong deactivation of the ring and preventing the desired alkylation or acylation. mdpi.commsu.edulibretexts.orggoogle.comyoutube.com Similarly, under the strongly acidic conditions of nitration, the amino groups would be protonated, forming ammonium (B1175870) salts which are strongly deactivating and meta-directing. masterorganicchemistry.combyjus.commasterorganicchemistry.commasterorganicchemistry.com This can lead to a complex mixture of products or even decomposition of the starting material. masterorganicchemistry.com

Due to these competing reactions and deactivation pathways, direct electrophilic aromatic substitution on this compound is not a straightforward process and may require protection of the amino groups or the use of alternative synthetic strategies to introduce further substituents onto the aromatic ring.

Cross-Coupling Reactions Involving Bromine Substituents on this compound

The bromine atoms on the aromatic ring of this compound and its derivatives serve as versatile handles for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthesizing more complex molecular architectures. A common and effective strategy involves the initial conversion of this compound into a more stable heterocyclic system, such as a 5,8-dibromoquinoxaline, prior to performing cross-coupling. This approach prevents potential complications arising from the free amino groups, which can interfere with the catalytic cycle.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. libretexts.org This reaction is widely favored due to the mild reaction conditions, the commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts. organic-chemistry.org

The general catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

In the context of this compound derivatives, such as 5,8-dibromoquinoxalines, a double Suzuki coupling can be employed to introduce two new aryl or vinyl groups at the 5 and 8 positions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Double Cross-Coupling on Dibromo-Aromatic Systems This table presents generalized conditions typical for double Suzuki coupling reactions on substrates similar to 5,8-dibromoquinoxaline.

ParameterConditionPurpose
Substrate 5,8-Dibromoquinoxaline derivativeThe electrophilic partner containing C-Br bonds.
Nucleophile Arylboronic acid (2.2-2.5 equiv.)The source of the new aryl group.
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃Provides the active Pd(0) species for the catalytic cycle. nih.gov
Ligand PPh₃, PCy₃, or SPhosStabilizes the palladium catalyst and facilitates the reaction steps.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Activates the boronic acid for the transmetalation step. organic-chemistry.org
Solvent Toluene/H₂O, Dioxane/H₂O, or DMFProvides a medium for the reaction, often biphasic. yonedalabs.com
Temperature 80-110 °CProvides the necessary energy to overcome activation barriers.

The reaction of a 5,8-dibromoquinoxaline with an excess of an arylboronic acid under these conditions typically leads to the formation of the corresponding 5,8-diarylquinoxaline in moderate to good yields.

Stille Cross-Coupling Methodologies for Derivatization

The Stille reaction is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organotin compound (organostannane) with an organic halide. wikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups. organic-chemistry.orgyoutube.com However, a significant drawback is the toxicity of the tin reagents and byproducts. wikipedia.org

The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org For derivatives of this compound, the Stille reaction provides an alternative and sometimes more effective route for introducing complex organic fragments, especially when the corresponding boronic acids are unstable or difficult to prepare.

Table 2: Typical Reaction Parameters for Stille Cross-Coupling on Dibromo-Heterocycles This table outlines common conditions used for Stille coupling reactions on substrates analogous to 5,8-dibromoquinoxaline.

ParameterConditionRole in Reaction
Substrate 5,8-Dibromoquinoxaline derivativeThe organic electrophile.
Nucleophile Organostannane (e.g., Aryl-SnBu₃) (2.2-2.5 equiv.)The organometallic coupling partner.
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Source of the active Pd(0) catalyst.
Ligand PPh₃ or AsPh₃Stabilizes the catalyst and influences reactivity.
Additive CuI or LiClCan accelerate the transmetalation step. harvard.edu
Solvent Toluene, Dioxane, or DMF (anhydrous)Anhydrous conditions are typically required.
Temperature 90-120 °CDrives the reaction to completion.

Research has shown that for some systems, the Stille reaction can provide better yields compared to Suzuki coupling, particularly when dealing with complex heterocyclic substrates.

Other Significant Derivatization Pathways and Functionalization Strategies

Beyond cross-coupling reactions at the bromine positions, the primary and most significant derivatization pathway for this compound involves the reactivity of its vicinal amino groups. These groups are poised for condensation reactions to form various heterocyclic structures.

The most prominent of these reactions is the condensation with 1,2-dicarbonyl compounds (α-diketones) to form quinoxaline derivatives. This reaction is a straightforward and high-yielding method to create a stable, rigid, and electronically active core structure, which can then be further functionalized using the bromine atoms as synthetic handles.

For example, the reaction of this compound with a 1,2-diketone like 7,8-tetradecanedione proceeds efficiently in the presence of an acid catalyst (such as acetic acid) to yield the corresponding 5,8-dibromo-2,3-disubstituted quinoxaline. researchgate.net

Table 3: Synthesis of 5,8-dibromo-2,3-dihexylquinoxaline

Reactant 1Reactant 2ConditionsProductYield
This compound7,8-TetradecanedioneEthanol (B145695), Acetic Acid (cat.), Reflux5,8-dibromo-2,3-dihexylquinoxalineHigh

This initial functionalization into a quinoxaline is a critical step that paves the way for the palladium-catalyzed cross-coupling reactions discussed previously. The resulting 5,8-dibromoquinoxaline is a key intermediate for the synthesis of conjugated polymers and other advanced materials.

Applications of 3,6 Dibromobenzene 1,2 Diamine in Advanced Materials Science

Precursor in Conjugated Polymer Synthesis for Optoelectronic Applications

3,6-Dibromobenzene-1,2-diamine is a pivotal precursor in the synthesis of conjugated polymers designed for optoelectronic applications. a2bchem.comlookchem.com Its diamine functionality allows for the formation of heterocyclic systems, such as benzothiadiazoles, benzoselenadiazoles, and quinoxalines, which are common acceptor units in donor-acceptor (D-A) type conjugated polymers. researchgate.netresearchgate.net The bromine atoms provide reactive sites for cross-coupling reactions, such as Stille or Suzuki reactions, enabling the polymerization process to build the polymer backbone. researchgate.net This strategic design allows for the creation of polymers with tailored properties, such as tunable bandgaps, which are crucial for optoelectronic devices. dgist.ac.kr

The ortho-diamine moiety is particularly useful for forming the 1,2,5-chalcogenadiazole ring, a key component in many photovoltaic materials. researchgate.netmdpi.com The synthesis often involves the reductive cleavage of a fused 1,2,5-thiadiazole (B1195012) ring to yield the ortho-diamine, or conversely, the reaction of the diamine with appropriate reagents to form the heterocycle. mdpi.comrsc.org

In the field of organic photovoltaics, this compound serves as a key starting material for synthesizing electron-acceptor components. tue.nl The development of novel acceptor materials beyond fullerenes is critical for enhancing light absorption in the active layer of organic solar cells. tue.nl

Researchers have synthesized polymers based on derivatives of this diamine for use in bulk heterojunction (BHJ) solar cells. rsc.org For instance, this compound can be obtained by the reduction of 4,7-dibromo-2,1,3-benzothiadiazole (B82695). rsc.org This diamine is then reacted with other monomers to create conjugated polymers. These polymers, when blended with fullerene derivatives like PC₇₁BM, form the active layer of the solar cell. researchgate.netrsc.org The resulting devices exhibit power conversion efficiencies that demonstrate the potential of these materials in photovoltaic applications. researchgate.netresearchgate.net The use of materials derived from this compound is part of a strategy to create polymers with broad absorption spectra and suitable energy levels for efficient exciton (B1674681) dissociation and charge transport. researchgate.nettue.nl

Application in Organic Solar Cells
Role of Precursor Synthesis of electron-acceptor units for conjugated polymers. tue.nl
Key Intermediate Can be synthesized from 4,7-dibromo-2,1,3-benzothiadiazole for use in polymer synthesis. rsc.org
Device Architecture Used in the active layer of bulk heterojunction (BHJ) solar cells. rsc.orgtue.nl
Performance Goal To enhance light absorption and improve power conversion efficiency. researchgate.nettue.nl

The utility of this compound extends to the fabrication of materials for Organic Light-Emitting Diodes (OLEDs). researchgate.netambeed.comambeed.com The core structure is instrumental in building 1,2,5-chalcogenadiazoles, which are fused heterocyclic compounds frequently incorporated into photovoltaic and light-emitting materials. researchgate.netmdpi.com The ortho-diamine group readily reacts to form the 1,2,5-thia- or selenadiazole ring, which influences the electronic and optical properties of the final material. researchgate.netmdpi.com These properties are critical for the performance of OLEDs, which rely on the efficient conversion of electricity into light.

This compound is a direct precursor to dibrominated benzimidazole (B57391) derivatives, which are then incorporated into electroactive polymer backbones. rsc.org The reaction of the diamine with an appropriate aldehyde, such as methyl 4-formyl-3-hydroxybenzoate, in the presence of a catalyst like Zirconium(IV) chloride, yields a 4,7-dibromo-1H-benzo[d]imidazole derivative. rsc.org

These benzimidazole-containing polymers can exhibit multichromic behavior, meaning they can exist in multiple colored states depending on their oxidation state. lookchem.com This property is highly desirable for applications in electrochromic devices ("smart" windows) and displays. The donor-acceptor architecture, enabled by the benzimidazole unit, allows for the synthesis of low bandgap materials with tunable electrochemical and optical properties. semanticscholar.orgresearchgate.net By copolymerizing these benzimidazole monomers with other units like 3,4-ethylenedioxythiophene (B145204) (EDOT), researchers can further refine the material's properties, such as lowering the oxidation potential and enhancing optical contrast. semanticscholar.org

Synthesis of Benzimidazole Derivative
Reactants This compound, Methyl 4-formyl-3-hydroxybenzoate, ZrCl₄
Product Methyl 4-(4,7-dibromo-1H-benzo[d]imidazol-2-yl)-3-hydroxybenzoate
Yield 92.8%
(Data from a specific synthesis) rsc.org

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers Construction

The unique structure of this compound also lends itself to the construction of highly ordered, porous materials known as Metal-Organic Frameworks (MOFs). rsc.orgacs.org MOFs are built from organic linkers (ligands) and metal ions or clusters that self-assemble into crystalline structures.

In this context, the diamine is not typically the final linker itself but is used to synthesize more complex, non-symmetrical organic linkers. acs.org For example, it has been used as a starting material in the multi-step synthesis of ligands for constructing zirconium-based MOFs. rsc.orgacs.org The deliberate design of these organic linkers is a key principle of reticular chemistry, allowing for the precise construction of MOFs with desired topologies and properties, such as high porosity and excellent chemical stability. acs.org

Fabrication of Functional Coatings and Polymeric Materials

Beyond specific optoelectronic devices, this compound is a valuable precursor for the general fabrication of functional coatings and advanced polymeric materials. a2bchem.com Its versatile reactivity allows scientists to incorporate specific properties into the final material by tailoring the molecular structure. a2bchem.com This can lead to materials with enhanced durability, conductivity, or other desired characteristics. a2bchem.com It is considered an essential component for researchers creating novel molecules and materials with customized functions for various industries. a2bchem.com

Design and Synthesis of Advanced Electronic Materials

The overarching application of this compound is in the design and synthesis of advanced electronic materials. a2bchem.comlookchem.com Its role as a fundamental building block enables the creation of a wide array of organic molecules and polymers with tailored electronic properties. lookchem.com By serving as the foundation for acceptor units in conjugated polymers, it facilitates the development of materials for organic electronics, including the aforementioned solar cells and OLEDs. researchgate.netmdpi.comtue.nl The ability to functionalize its derivative polymers allows for fine-tuning of energy levels (HOMO/LUMO), absorption spectra, and charge transport characteristics, which are the primary determinants of device performance. researchgate.net Its use in creating complex heterocyclic systems like benzimidazoles and their subsequent polymerization is a key strategy in the ongoing development of novel, high-performance organic electronic materials. lookchem.comrsc.org

Role of 3,6 Dibromobenzene 1,2 Diamine in Pharmaceutical and Agrochemical Synthesis

Intermediate in Medicinal Chemistry for Drug Candidate Development

In medicinal chemistry, 3,6-Dibromobenzene-1,2-diamine serves as a crucial intermediate for the synthesis of drug candidates. a2bchem.comlookchem.com Its primary role is as a precursor to heterocyclic compounds, which are core scaffolds in many therapeutic agents. The adjacent diamine functionality is particularly well-suited for condensation reactions to form fused heterocyclic rings.

Two prominent examples of pharmaceutically relevant scaffolds synthesized from this diamine are benzimidazoles and quinoxalines.

Benzimidazoles: The condensation of an o-phenylenediamine (B120857), such as this compound, with aldehydes or carboxylic acids is a standard method for forming the benzimidazole (B57391) ring system. smolecule.comrsc.org Benzimidazole and its derivatives are of significant interest in drug discovery, forming the structural basis for drugs with a wide array of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. smolecule.comrsc.orgnih.gov For instance, reacting this compound with an appropriate aldehyde can yield a 2-substituted-5,8-dibromo-1H-benzimidazole, a scaffold that can be further elaborated into more complex drug candidates. smolecule.com

Quinoxalines: Quinoxalines, also known as benzopyrazines, are another class of heterocyclic compounds with important applications in pharmaceuticals, particularly as anticancer agents. ekb.egnih.gov These are typically synthesized by the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.netmdpi.com Research has demonstrated the synthesis of 5,8-dibromo-2,3-dihexylquinoxaline from this compound. researchgate.net The resulting dibromo-quinoxaline serves as a platform for further chemical modification to develop potential new therapeutic agents. nih.gov

The bromine atoms on the resulting heterocyclic structures are not merely passive substituents; they provide reactive handles for subsequent functionalization, allowing medicinal chemists to fine-tune the pharmacological properties of the molecule. a2bchem.com

Precursor in Agrochemical Design and Synthesis

The utility of this compound extends into the agrochemical sector, where it functions as a precursor for novel pesticides and herbicides. a2bchem.com The goal in modern agrochemical research is to develop active ingredients that exhibit high efficacy against target pests or weeds while maintaining a favorable environmental and toxicological profile. The structural features of this compound allow chemists to design and access new agrochemical molecules that aim to meet these criteria. a2bchem.com

Its application in agrochemical synthesis mirrors its use in pharmaceuticals, primarily as a starting material for creating bioactive heterocyclic compounds. smolecule.com For example, certain benzimidazole derivatives, which can be synthesized from this diamine, have been explored for their potential use as fungicides and herbicides. smolecule.com By incorporating the dibrominated benzene (B151609) ring into the final molecular structure, researchers can influence the compound's activity, stability, and interaction with biological targets in plants and pests. Global market projections have highlighted its role in the agrochemical industry.

Strategic Incorporation into Bioactive Molecules

The strategic value of this compound in the synthesis of bioactive molecules stems from its distinct and versatile reactivity. Chemists can leverage its two key structural features—the ortho-diamine and the bromine atoms—in a controlled and sequential manner.

Heterocyclic Ring Formation: The 1,2-diamine arrangement is fundamental for building fused heterocyclic systems. This cyclization step is often the first part of a synthetic strategy, efficiently creating a core scaffold like a benzimidazole or quinoxaline (B1680401). researchgate.netsmolecule.com This provides a rigid and predictable three-dimensional structure, which is essential for specific binding to biological targets such as enzymes or receptors.

Post-Cyclization Functionalization: Once the heterocyclic core is formed, the two bromine atoms at the 3- and 6-positions (which become the 5- and 8-positions in the resulting quinoxaline or benzimidazole) become the primary sites for further molecular elaboration. These bromine atoms are ideal functional groups for modern cross-coupling reactions, particularly palladium-catalyzed methods like the Suzuki-Miyaura coupling. mdpi.com This reaction allows for the formation of new carbon-carbon bonds by coupling the brominated scaffold with a wide variety of organoboron reagents. mdpi.com This strategy enables the introduction of diverse chemical groups, which is critical for optimizing the biological activity, selectivity, and pharmacokinetic properties of the final compound. a2bchem.com The electron-withdrawing nature of the bromine atoms also influences the reactivity and regioselectivity of these coupling reactions.

This dual-functionality approach—using the diamine to build the core and the bromines to decorate it—makes this compound an efficient and strategic tool for constructing libraries of complex molecules for screening in both drug discovery and agrochemical development programs. a2bchem.com

Table 2: Examples of Bioactive Scaffolds Derived from this compound

Derived Scaffold Class of Compound Field of Application Reference(s)
Dibromo-benzimidazoles Heterocyclic Compound Pharmaceuticals, Agrochemicals smolecule.com
Dibromo-quinoxalines Heterocyclic Compound Pharmaceuticals, Materials researchgate.netekb.eg

Advanced Spectroscopic and Analytical Characterization Methodologies for 3,6 Dibromobenzene 1,2 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3,6-Dibromobenzene-1,2-diamine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within the molecule.

Proton (¹H) NMR spectroscopy of this compound provides distinct signals that confirm its structural features. rsc.org The molecule's C₂ᵥ symmetry simplifies the aromatic region of the spectrum. The two chemically equivalent protons (H-4 and H-5) on the benzene (B151609) ring resonate as a single peak, a singlet, because they have identical chemical environments and no adjacent protons to couple with. This signal typically appears around 6.84 ppm in deuterated chloroform (B151607) (CDCl₃). rsc.org

The protons of the two amino (-NH₂) groups are also chemically equivalent. They give rise to a broad singlet in the spectrum, observed at approximately 3.89 ppm. rsc.org The broadness of this peak is characteristic of amine protons due to factors such as quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or acid. The integration of these signals confirms the proton count, with the aromatic signal integrating to two protons and the amine signal integrating to four protons, consistent with the molecular structure. rsc.org

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.84Singlet (s)2HAromatic C-H (H-4, H-5)
3.89Broad Singlet (bs)4HAmine N-H

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃. rsc.org

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon framework of the molecule. Due to the molecule's symmetry, the six carbon atoms of the benzene ring produce only three distinct signals in the ¹³C NMR spectrum. rsc.org

The carbon atoms directly bonded to the electron-donating amino groups (C-1 and C-2) are shielded and appear at a specific chemical shift. Conversely, the carbon atoms bonded to the electronegative bromine atoms (C-3 and C-6) are deshielded. The remaining carbon atoms (C-4 and C-5), bonded to hydrogen, resonate at a value influenced by both adjacent substituents. Spectral data in CDCl₃ shows signals at 133.7, 123.2, and 109.6 ppm. rsc.org Based on established substituent effects, the signal at 133.7 ppm can be assigned to the amine-bearing carbons (C-1/C-2), the signal at 123.2 ppm to the proton-bearing carbons (C-4/C-5), and the signal at 109.6 ppm to the bromine-bearing carbons (C-3/C-6).

Chemical Shift (δ) ppmAssignment
133.7C-1, C-2
123.2C-4, C-5
109.6C-3, C-6

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₆H₆Br₂N₂), the calculated monoisotopic mass is 263.88977 Da. nih.gov

A key feature in the mass spectrum of this compound is the molecular ion peak (M⁺), which exhibits a highly characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in a distinctive triplet of peaks for the molecular ion: M⁺, (M+2)⁺, and (M+4)⁺, with relative intensities of approximately 1:2:1.

Electron impact (EI) ionization typically induces fragmentation of the molecule. Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or hydrogen halides. researchgate.netyoutube.com For this compound, the expected fragmentation would include the sequential loss of bromine radicals, leading to significant peaks at [M-Br]⁺ and [M-2Br]⁺.

m/z Value (approx.)Proposed FragmentNotes
264, 266, 268[C₆H₆Br₂N₂]⁺Molecular ion (M⁺) peak cluster with characteristic 1:2:1 ratio.
185, 187[C₆H₆BrN₂]⁺Loss of one bromine radical ([M-Br]⁺).
106[C₆H₆N₂]⁺Loss of two bromine radicals ([M-2Br]⁺).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound is characterized by absorption bands corresponding to its amine and substituted aromatic ring moieties. libretexts.orglibretexts.org

The primary amine (-NH₂) groups give rise to a characteristic pair of sharp to medium intensity bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. The aromatic nature of the molecule is confirmed by the presence of C-H stretching vibrations typically found just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.orgpressbooks.pub The strong C-Br stretching vibrations are typically observed in the fingerprint region of the spectrum, at lower frequencies, often between 650-500 cm⁻¹.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group Assignment
3500 - 3300N-H StretchPrimary Amine (-NH₂)
3100 - 3000C-H StretchAromatic Ring
1650 - 1580N-H BendPrimary Amine (-NH₂)
1600 - 1450C=C StretchAromatic Ring
1350 - 1250C-N StretchAromatic Amine
650 - 500C-Br StretchAryl Bromide

Table 4: Characteristic Infrared Absorption Frequencies for this compound.

X-ray Diffraction Techniques for Solid-State Structure Determination

While NMR and MS provide data on molecular connectivity and formula, X-ray diffraction techniques offer the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. This technique involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. nih.gov The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which the exact positions of the atoms can be determined with very high precision.

Although specific crystallographic data for this compound is not widely reported, a successful analysis would yield a wealth of structural information. This includes:

Bond Lengths: Precise measurements of C-C, C-N, C-Br, N-H, and C-H bond distances.

Bond Angles: Accurate determination of the angles between bonded atoms, confirming the geometry of the benzene ring and the amine substituents.

Conformation and Planarity: Information on the planarity of the benzene ring and the orientation of the amine and bromine substituents relative to the ring.

Intermolecular Interactions: Detailed insight into the crystal packing, including the identification of hydrogen bonds between the amine groups of adjacent molecules and other non-covalent interactions that govern the solid-state architecture.

This technique would ultimately confirm the structural assignments made by other spectroscopic methods and provide a complete picture of the molecule's solid-state conformation.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. It provides information on the atomic arrangement, crystal structure, and phase purity of a solid sample. In the context of this compound and its derivatives, PXRD is instrumental in confirming the formation of crystalline solids and identifying their crystal lattice parameters.

In a typical PXRD analysis of a derivative of this compound, the powdered sample is irradiated with a monochromatic X-ray beam. The diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is then recorded. The positions and intensities of the diffraction peaks are unique to the crystalline structure of the material.

Table 1: Representative PXRD Data for a Crystalline Derivative of a Diaminobenzene Compound

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.58.42100
12.86.9145
21.14.2180
25.53.4965
27.83.2150

Note: This is a representative table illustrating the type of data obtained from a PXRD experiment for a crystalline organic compound. The values are not specific to this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) provide valuable information about the electronic structure.

For this compound and its derivatives, UV-Vis spectroscopy can elucidate the effects of substitution on the benzene ring and the involvement of the diamine functional groups in electronic transitions. While detailed spectral data for the parent compound is not provided in the search results, the UV-Vis spectra of related o-phenylenediamine (B120857) derivatives have been studied. For instance, the electropolymerization of o-phenylenediamine has been monitored using UV-Vis spectroscopy to observe the changes in electronic structure as the polymer forms.

The electronic spectrum of this compound is expected to show absorptions corresponding to π-π* transitions within the benzene ring. The presence of the amino and bromo substituents will influence the energy of these transitions. Upon derivatization, for example, through the formation of Schiff bases or metal complexes, new absorption bands may appear, often in the visible region, corresponding to intramolecular charge transfer (ICT) or d-d transitions in the case of metal complexes.

Table 2: Illustrative UV-Vis Absorption Data for a Schiff Base Derivative of a Diaminobenzene in Solution

Solventλmax (nm)Molar Absorptivity (ε, M-1cm-1)Electronic Transition
Ethanol (B145695)28512,500π-π
Ethanol3508,200n-π
Chloroform4105,600ICT

Note: This table provides representative data for a derivative to illustrate the type of information obtained from UV-Vis spectroscopy.

Raman Spectroscopy in Vibrational Mode Analysis

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular vibrations of a compound. It is complementary to infrared (IR) spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound and its derivatives, Raman spectroscopy can be used to identify characteristic vibrational modes associated with the substituted benzene ring and the amino functional groups.

Specific Raman spectral data for this compound is not available in the provided search results. However, studies on the parent o-phenylenediamine have identified characteristic Raman bands. For example, a study on o-phenylenediamine reported a characteristic Raman band at 1262 cm-1 corresponding to the stretching vibration of the C-NH2 bond, and a band at 1500 cm-1 attributed to the stretching and in-plane bending of the C=C bond in the benzene ring. mdpi.com

The Raman spectrum of this compound would be expected to show characteristic peaks for the C-Br stretching vibrations, in addition to the vibrations of the benzene ring and the amino groups. Analysis of the Raman spectra of its derivatives can reveal how coordination to a metal ion or reaction at the amino groups affects the vibrational modes of the parent molecule.

Table 3: Representative Raman Shifts for o-Phenylenediamine

Raman Shift (cm-1)Vibrational Mode Assignment
1610C=C stretching of the benzene ring
1500C=C stretching and in-plane bending of the benzene ring
1262C-NH2 stretching
1030C-H in-plane bending
650Ring deformation

Note: This data is for the parent o-phenylenediamine and serves as a reference for the expected vibrational modes. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of elements such as carbon (C), hydrogen (H), and nitrogen (N). This data is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity.

For this compound (C6H6Br2N2), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements. Experimental values obtained from an elemental analyzer should closely match the theoretical values for a pure sample.

Table 4: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01672.0627.10
HydrogenH1.0166.062.28
BromineBr79.902159.8060.09
NitrogenN14.01228.0210.53
Total 265.94 100.00

While experimental elemental analysis data for the parent compound is not provided in the search results, it is a standard characterization technique for its derivatives. For example, in the synthesis of a new derivative, the experimental C, H, and N percentages would be compared to the calculated theoretical values to confirm the successful synthesis and purity of the product.

Electrochemical Characterization Methods for Redox Properties

Electrochemical methods are essential for investigating the redox properties of this compound and its derivatives. These techniques provide information on the oxidation and reduction potentials of the molecule, the stability of the redox species, and the kinetics of electron transfer processes.

Cyclic voltammetry (CV) is the most widely used electrochemical technique for studying the redox behavior of chemical species. In a CV experiment, the potential of a working electrode is swept linearly with time in a cyclic manner, and the resulting current is measured. The resulting plot of current versus potential is called a cyclic voltammogram.

The cyclic voltammetry of this compound would be expected to show an oxidation wave corresponding to the removal of electrons from the amino groups and/or the aromatic ring. The presence of the electron-withdrawing bromine atoms would likely make the oxidation more difficult (occur at a more positive potential) compared to the unsubstituted o-phenylenediamine.

Studies on the electropolymerization of o-phenylenediamine have shown that it can be anodically oxidized to form a polymer film on the electrode surface. researchgate.net The redox properties of this polymer can then be studied by cycling the potential in a monomer-free electrolyte solution. The redox behavior of Schiff base complexes derived from substituted diamines has also been extensively studied, revealing how the metal center and substituents on the ligand influence the redox potentials.

Table 5: Illustrative Cyclic Voltammetry Data for a Redox-Active Derivative in Solution

Redox CoupleEpa (V)Epc (V)ΔEp (mV)E1/2 (V) vs. Ag/AgCl
Ox1/Red1+0.85+0.7870+0.815
Ox2/Red2-0.92-1.0080-0.960

Note: This table presents hypothetical data for a derivative to illustrate the parameters obtained from a cyclic voltammetry experiment. Epa is the anodic peak potential, Epc is the cathodic peak potential, ΔEp is the peak separation, and E1/2 is the half-wave potential.

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide simultaneous information about the changes in the electronic spectrum of a molecule as its redox state is changed. This is a powerful method for identifying the species generated at different potentials and for studying the kinetics of their interconversion.

In a typical spectroelectrochemistry experiment involving a derivative of this compound, the UV-Vis spectrum of the solution is recorded as the potential of a transparent working electrode is stepped to different values. This allows for the direct correlation of the appearance or disappearance of absorption bands with specific redox processes observed in the cyclic voltammogram.

For example, the oxidation of a Schiff base complex of a substituted o-phenylenediamine could be monitored by the appearance of a new charge-transfer band in the visible or near-infrared region of the spectrum, confirming the formation of the oxidized species. Spectroelectrochemical studies on poly(o-phenylenediamine) films have been used to investigate the nature of the charge carriers (polarons and bipolarons) in the polymer backbone. researchgate.net

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique utilized to probe the electrochemical properties of materials at the interface between an electrode and an electrolyte. In the context of this compound, this methodology is particularly valuable for characterizing the performance of its polymeric derivatives, such as polyquinoxalines and other related polymers, which are often employed as protective coatings against corrosion.

EIS measurements involve applying a small amplitude AC voltage over a wide range of frequencies to the electrochemical cell. By analyzing the resulting current response, it is possible to elucidate various processes occurring at the electrode-polymer-electrolyte interface. The data is typically represented in the form of Nyquist and Bode plots, which can be interpreted using equivalent electrical circuit models to quantify key parameters. These parameters include the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (Cdl), which relates to the area of the electrode exposed to the electrolyte.

Detailed Research Findings

While specific EIS data for polymers synthesized directly from this compound is not extensively available in the public domain, a wealth of research on structurally analogous polymers, particularly polyaniline (PANI) and its derivatives, provides valuable insights into the expected electrochemical behavior. These polymers share the presence of aromatic amine functionalities, which are crucial for their electrochemical and anti-corrosion properties. The introduction of bromine atoms in the this compound monomer is expected to influence the electronic properties and, consequently, the interfacial behavior of the resulting polymers.

Studies on polyaniline-based coatings on mild steel have demonstrated that the impedance of the coated electrode changes significantly upon exposure to a corrosive environment (e.g., 3.5% NaCl solution). The Nyquist plot for a high-performance polymer coating typically exhibits a large semicircle, indicating high charge transfer resistance and, therefore, good corrosion protection. As the coating degrades due to the ingress of corrosive species, the diameter of this semicircle decreases.

Equivalent circuit models are employed to extract quantitative data from EIS spectra. A common model for a polymer-coated electrode includes the solution resistance (Rs), the coating capacitance (Cc), the pore resistance (Rpo), the double-layer capacitance (Cdl), and the charge transfer resistance (Rct).

The following interactive data tables present representative EIS data for polyaniline-based corrosion-resistant coatings, which can be considered analogous to the expected performance of polymers derived from this compound.

Table 1: Electrochemical Impedance Parameters for Polyaniline-Coated Mild Steel in 3.5% NaCl Solution
Immersion Time (hours)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (μF·cm⁻²)Corrosion Inhibition Efficiency (%)
11.2 x 10⁶2.599.9
249.8 x 10⁵3.199.8
727.5 x 10⁵4.299.7
1684.1 x 10⁵6.899.4

The data in Table 1 illustrates the typical evolution of EIS parameters over time for a polymer-coated steel sample. The charge transfer resistance (Rct) gradually decreases with increasing immersion time, indicating a reduction in the protective nature of the coating. Concurrently, the double-layer capacitance (Cdl) increases, suggesting an increase in the electrochemically active surface area due to the penetration of the electrolyte through the coating. Despite this gradual degradation, the corrosion inhibition efficiency remains high, showcasing the effectiveness of the polymer coating.

Further analysis can be performed by examining the Bode plots, which provide information about the capacitive and resistive behavior of the system as a function of frequency.

Table 2: Bode Plot Characteristics for Polyaniline-Coated Mild Steel at Different Immersion Times
Immersion Time (hours)Impedance Modulus at Low Frequency (0.01 Hz) (|Z|) (Ω·cm²)Phase Angle at High Frequency (10 kHz) (°)Breakpoint Frequency (Hz)
11.5 x 10⁶-850.1
241.1 x 10⁶-820.5
728.2 x 10⁵-781.2
1685.0 x 10⁵-703.5

Theoretical and Computational Chemistry Approaches to 3,6 Dibromobenzene 1,2 Diamine Systems

Quantum Chemical Calculations (e.g., DFT, TD-DFT) on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,6-Dibromobenzene-1,2-diamine. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for studying the electronic structure of molecular systems.

DFT calculations are employed to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms. From this optimized geometry, various electronic properties can be calculated. These include the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and electronic excitation properties. For derivatives of o-phenylenediamines, DFT has been used to analyze how structural modifications impact these frontier orbitals and, consequently, the electrochemical and optical properties of the resulting materials.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states. It is instrumental in understanding the electronic transitions that occur when a molecule absorbs light. TD-DFT calculations can predict the absorption wavelengths and oscillator strengths, which correspond to the position and intensity of peaks in a UV-Vis absorption spectrum. For complex organic molecules derived from diamine precursors, TD-DFT has proven to be a valuable tool for interpreting their photophysical behavior.

Table 1: Calculated Electronic Properties of o-Phenylenediamine (B120857) Derivatives using DFT

Compound/SystemMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Benzimidazole (B57391) Derivative 1B3LYP/6-31G(d)-5.63-3.661.97
Benzimidazole-based Dye 7aB3LYP/6-31G-5.57-3.132.44
Benzimidazole-based Dye 7bB3LYP/6-31G-5.28-3.232.05
Benzimidazole-based Dye 7cB3LYP/6-31G*-5.46-3.112.35

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are powerful for understanding the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with their environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For a molecule like this compound, which has rotatable amino groups, MD simulations can be used for conformational analysis. By simulating the molecule in a solvent, such as water or an organic solvent, one can explore the accessible conformations and their relative populations. This is crucial for understanding how the molecule behaves in solution, as its shape can influence its reactivity and interactions. The simulations can reveal the preferred orientations of the amino groups and the extent of their flexibility.

MD simulations are also exceptionally well-suited for studying intermolecular interactions. For this compound, key interactions include hydrogen bonding and π-π stacking. Simulations can provide detailed information on:

Hydrogen Bonding: The amino groups can act as hydrogen bond donors, while the nitrogen lone pairs can act as acceptors. MD simulations can quantify the number and lifetime of hydrogen bonds formed between molecules of this compound themselves (in the solid state or in concentrated solutions) or with solvent molecules. researchgate.net The strength and dynamics of these hydrogen bonds are critical for understanding solubility and self-assembly.

π-π Stacking: The aromatic benzene (B151609) ring can participate in π-π stacking interactions with other aromatic systems. MD simulations can characterize the geometry and stability of these interactions, which are important for crystal packing and the formation of larger aggregates.

By analyzing the simulation trajectories, one can calculate properties like the radial distribution function (RDF), which describes the probability of finding another atom at a certain distance from a reference atom. RDFs can clearly show the distances characteristic of hydrogen bonding or other specific intermolecular contacts. bohrium.com

Prediction of Spectroscopic Properties and Electronic Transitions

Computational methods are invaluable for predicting and interpreting spectroscopic data. This is particularly useful for confirming the structure of newly synthesized compounds or for understanding the origin of their spectroscopic features.

NMR Spectroscopy: DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. dovepress.com By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule, one can predict the chemical shifts. mdpi.com These predicted spectra can be compared with experimental data to aid in the assignment of peaks and confirm the molecular structure. For this compound, this would involve predicting the chemical shifts for the aromatic protons and carbons, as well as the protons of the amine groups. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov

UV-Vis Spectroscopy: As mentioned in section 7.1, TD-DFT is the primary tool for predicting UV-Vis absorption spectra. semanticscholar.orgub.edu The calculations yield the energies of electronic transitions (which correspond to the absorption wavelength, λ_max) and their intensities (oscillator strengths). mdpi.com For this compound and its derivatives, TD-DFT can predict how substitutions on the aromatic ring or reactions involving the amine groups will affect the color and photophysical properties of the molecule. The choice of functional and the inclusion of solvent models are critical for obtaining accurate predictions that match experimental spectra. researchgate.net

Table 2: Comparison of Experimental and TD-DFT Calculated Absorption Wavelengths

CompoundExperimental λmax (nm)Calculated λmax (nm)MethodTransition Character
Benzimidazole Dye 7a436418TD-DFT/B3LYP/6-31GHOMO -> LUMO
Benzimidazole Dye 7b494482TD-DFT/B3LYP/6-31GHOMO -> LUMO
Benzimidazole Dye 7c453431TD-DFT/B3LYP/6-31GHOMO -> LUMO
Tetrahydroquinoline Derivative290285TD-DFT/B3LYP/6-31+G(d,p)π -> π

Reaction Mechanism Elucidation through Computational Modeling

This compound serves as a precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines. Computational modeling, primarily using DFT, can be used to elucidate the detailed mechanisms of these reactions.

By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products. This involves:

Locating Stationary Points: Optimizing the geometries of reactants, products, and any intermediates.

Finding Transition States (TS): Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state. This value is directly related to the reaction rate.

For instance, the condensation reaction of an o-phenylenediamine with a carboxylic acid or aldehyde to form a benzimidazole is a common synthetic transformation. DFT studies on this type of reaction have successfully modeled the key steps, including the initial nucleophilic attack of the amine on the carbonyl carbon, subsequent intramolecular cyclization, and dehydration steps. researchgate.net These studies can reveal which step is the rate-determining step by identifying the highest activation energy barrier. researchgate.net This knowledge is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and efficiency of the synthesis.

Table 3: Calculated Activation Energies for Benzimidazole Synthesis from o-Phenylenediamine

Reaction StepTransition StateCalculated Barrier Energy (kcal/mol)Description
Step 1: N-C Bond FormationTS141.93Nitrogen attack on formic acid carbon
Step 2: DehydrationTS227.97First water molecule elimination
Step 3: Intramolecular N-C Bond FormationTS345.85Ring closure
Step 4: DehydrationTS433.45Second water molecule elimination (aromatization)

Data adapted from a DFT study on the reaction with formic acid. researchgate.net

Future Directions and Emerging Research Areas Pertaining to 3,6 Dibromobenzene 1,2 Diamine

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The future of 3,6-Dibromobenzene-1,2-diamine synthesis is geared towards developing more efficient, selective, and cost-effective methods. Research is focused on optimizing reaction conditions and exploring new catalytic systems to improve yields and reduce the environmental impact of production.

Aspect of SynthesisCurrent Approach ExampleFuture Research DirectionPotential Advantages
Reduction StepUse of stoichiometric reducing agents (e.g., iron powder, tin(II) chloride). chemicalbook.comCatalytic hydrogenation using novel metal catalysts (e.g., Pd, Pt, Ni).Higher atom economy, reduced metal waste, milder reaction conditions.
HalogenationDirect bromination with elemental bromine.Catalytic bromination using safer bromine sources (e.g., N-Bromosuccinimide) and a catalyst. acs.orgImproved regioselectivity, avoidance of hazardous Br2, less corrosive.
Overall ProcessMulti-step synthesis with intermediate isolation. researchgate.netDevelopment of one-pot or flow chemistry processes.Increased throughput, improved safety, reduced solvent usage.

Development of Advanced Functional Materials with Tailored Properties

The structural characteristics of this compound make it an ideal precursor for a new generation of advanced functional materials. Its ability to form heterocyclic systems, such as quinoxalines, is particularly valuable in the field of organic electronics.

By reacting the diamine with various dicarbonyl compounds, researchers can synthesize a wide range of quinoxaline-based polymers and small molecules. sapub.org The electronic properties of these materials, including their band gap and charge carrier mobility, can be precisely tuned by altering the substituents. This "tailoring" of properties is critical for developing next-generation organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs) with enhanced performance and stability. wu.ac.th Furthermore, its role as an electron-deficient acceptor makes it useful in synthesizing conductive polymers like polyaniline and polypyrrole through electrochemical polymerization. alfachemch.com

Material ClassRole of this compoundTailored PropertyTarget Application
Conjugated Quinoxaline (B1680401) PolymersForms the core heterocyclic structure.Electronic band gap, charge mobility, light absorption spectrum.Organic Solar Cells (OSCs), Organic Field-Effect Transistors (OFETs). wu.ac.th
Conductive PolymersActs as a monomer and electron-deficient unit. alfachemch.comConductivity, redox potential, stability.Sensors, antistatic coatings, electrochromic devices.
Bioactive HeterocyclesServes as a scaffold for complex molecule synthesis.Binding affinity, specificity to biological targets.Pharmaceuticals, molecular probes. mdpi.com

Expansion of Applications in Chemical Biology and Catalysis

Emerging research is uncovering the potential of this compound derivatives in the fields of chemical biology and asymmetric catalysis. The compound's rigid structure and functional groups are ideal for designing molecules that can interact specifically with biological targets or act as catalysts.

In chemical biology, heterocycles derived from halogenated o-phenylenediamines are being investigated as potential inhibitors for protein kinases, such as CK2. mdpi.com Dysregulation of kinase activity is linked to numerous diseases, making kinase inhibitors a major focus of drug discovery. ed.ac.uknih.gov The diamine core can be used to construct molecular scaffolds that present various functional groups to the kinase's active site, enabling the development of potent and selective inhibitors.

In catalysis, the 1,2-benzenediamine moiety is being explored as a novel hydrogen-bond donor (HBD) in bifunctional organocatalysts. mdpi.compreprints.orgresearchgate.net These metal-free catalysts are highly valuable in asymmetric synthesis for producing chiral molecules. mdpi.compreprints.org The two amino groups can pre-organize a substrate through hydrogen bonding, while a separate chiral component directs the stereochemical outcome of the reaction. The bromine atoms offer additional handles for modification, allowing for the fine-tuning of the catalyst's steric and electronic properties.

FieldSpecific ApplicationRole of the Diamine CoreFuture Research Goal
Chemical BiologyDevelopment of Protein Kinase Inhibitors. mdpi.comForms the central scaffold of the inhibitor molecule.Synthesize libraries of derivatives to screen for potent and selective inhibitors for therapeutic use. nih.gov
Asymmetric CatalysisDesign of bifunctional organocatalysts. mdpi.comActs as a hydrogen-bond donor to activate substrates. researchgate.netCreate highly enantioselective catalysts for the synthesis of complex chiral pharmaceuticals.

Sustainable Synthesis and Environmental Considerations in Chemical Manufacturing

Aligning the production of this compound with the principles of green chemistry is a critical future direction. Research efforts are aimed at minimizing the environmental footprint of its synthesis by reducing waste, avoiding hazardous reagents, and improving energy efficiency.

A key focus is the replacement of traditional halogenation methods, which often use elemental bromine, with greener alternatives. acs.org This includes catalytic systems that use safer brominating agents and operate under milder conditions. Another important area is the use of environmentally benign solvents. Future syntheses will likely move away from chlorinated solvents towards greener options like bio-based solvents or even water, potentially facilitated by microwave-assisted techniques. tandfonline.com

The long-term vision includes the integration of biocatalysis into the synthetic route. While the biosynthesis of complex aromatic diamines is challenging, research into enzymatic cascades for producing simpler diamines from renewable feedstocks is rapidly advancing. rsc.orgnih.govbiorxiv.org Future breakthroughs could lead to biocatalytic steps for amination or halogenation under ambient conditions, representing a paradigm shift in sustainable chemical manufacturing. mdpi.comresearchgate.net

Green Chemistry PrincipleCurrent ChallengeFuture ApproachEnvironmental Benefit
Use of Safer ReagentsUse of elemental bromine and harsh reducing agents.Catalytic bromination and hydrogenation systems. acs.orgReduces risk to operators and minimizes hazardous waste.
Use of Greener SolventsReliance on chlorinated and volatile organic solvents.Microwave-assisted synthesis in water or bio-based solvents. tandfonline.comDecreases solvent-related pollution and energy consumption.
CatalysisStoichiometric reagents leading to high waste.Development of novel organometallic or biocatalytic routes.Increases reaction efficiency and reduces byproducts.
Renewable FeedstocksDependence on petroleum-based starting materials.Long-term exploration of biocatalytic routes from bio-based precursors. nih.govresearchgate.netReduces reliance on fossil fuels and creates a more sustainable chemical industry.

Q & A

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC₆H₆Br₂N₂
Molecular Weight293.94 g/mol
Melting Point175–178°C (decomposes)
SolubilitySoluble in DMF, DMSO; sparingly in H₂O
λmax (UV-Vis)280 nm (in DMF)

Q. Table 2. Comparative Reactivity in Cross-Coupling Reactions

Reaction TypeCatalystYield (%)Side ProductsReference
Suzuki-Miyaura (Step 1)Pd(PPh₃)₄85Dehalogenation (<5%)
Suzuki-Miyaura (Step 2)XPhos Pd G378Homocoupling (8%)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.